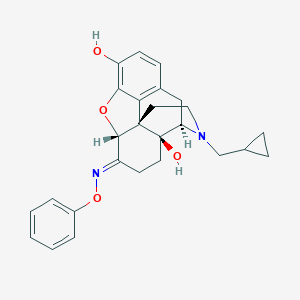

Naltrexone phenyl oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azidothymidin, auch bekannt als Zidovudin, ist ein Nukleosidanalogon-Reverse-Transkriptase-Inhibitor. Es war das erste antiretrovirale Medikament, das zur Vorbeugung und Behandlung von HIV/AIDS eingesetzt wurde. Azidothymidin wirkt, indem es das Enzym Reverse Transkriptase hemmt, das HIV zur Herstellung von DNA verwendet, wodurch die Replikation des Virus verringert wird .

Herstellungsmethoden

Azidothymidin kann durch chemische Synthese aus Thymidin synthetisiert werden. Der Prozess beinhaltet das Ersetzen der 3’-Hydroxylgruppe des Desoxyribose-Zuckers von Thymidin durch eine Azidogruppe. Diese Substitution wird typischerweise mit einer Mitsunobu-Reaktion erreicht, die die Verwendung von Triphenylphosphin und Diethylazodicarboxylat beinhaltet . Die Reaktionsbedingungen sind mild, und der Prozess ist effizient, was ihn für die industrielle Produktion geeignet macht.

Vorbereitungsmethoden

Azidothymidine can be synthesized from thymidine through chemical synthesis. The process involves substituting the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group. This substitution is typically achieved using a Mitsunobu reaction, which involves the use of triphenylphosphine and diethyl azodicarboxylate . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.

Analyse Chemischer Reaktionen

Azidothymidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Azidothymidin kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von Azidothymidin kann zur Bildung von Thymidin führen. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Azidothymidin kann Substitutionsreaktionen eingehen, bei denen die Azidogruppe durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Azidothymidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in der Untersuchung von Nukleosidanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Azidothymidin wird in der Forschung verwendet, um die Mechanismen der Virusreplikation und die Auswirkungen von Nukleosidanaloga auf zelluläre Prozesse zu untersuchen.

Medizin: Es ist ein wichtiger Bestandteil der hochwirksamen antiretroviralen Therapie (HAART) zur Behandlung von HIV/AIDS.

Wirkmechanismus

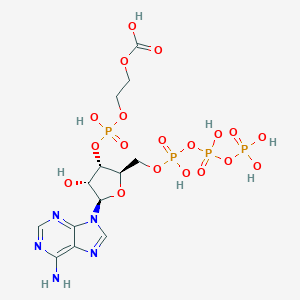

Azidothymidin ist ein Prodrug, das zu seinem aktiven 5’-Triphosphat-Metaboliten, Zidovudin-Triphosphat, phosphoryliert werden muss. Dieser aktive Metabolit hemmt die Aktivität der HIV-1-Reverse Transkriptase, indem er nach der Einarbeitung des Nukleosidanalogons eine DNA-Kettenabbruch bewirkt. Diese Hemmung verhindert die Bildung von Phosphodiesterbindungen, die für den Abschluss von Nukleinsäureketten notwendig sind .

Wirkmechanismus

Azidothymidine is a prodrug that must be phosphorylated to its active 5’-triphosphate metabolite, zidovudine triphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by causing DNA chain termination after incorporation of the nucleotide analog. This inhibition prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains .

Vergleich Mit ähnlichen Verbindungen

Azidothymidin gehört zu einer Klasse von Medikamenten, die als Nukleosid-Reverse-Transkriptase-Inhibitoren (NRTIs) bekannt sind. Zu ähnlichen Verbindungen gehören:

Lamivudin: Ein weiterer NRTI, der in Kombination mit Azidothymidin zur Behandlung von HIV/AIDS eingesetzt wird.

Abacavir: Ein NRTI, der oft in Kombination mit Azidothymidin und Lamivudin verwendet wird.

Emtricitabin: Ein NRTI mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Azidothymidin ist einzigartig in seiner historischen Bedeutung als das erste antiretrovirale Medikament, das zur Behandlung von HIV/AIDS zugelassen wurde. Seine Fähigkeit, die Reverse Transkriptase mit hoher Spezifität zu hemmen, macht es zu einem wertvollen Werkzeug im Kampf gegen HIV .

Eigenschaften

| 115160-07-1 | |

Molekularformel |

C26H28N2O4 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C26H28N2O4/c29-20-9-8-17-14-21-26(30)11-10-19(27-32-18-4-2-1-3-5-18)24-25(26,22(17)23(20)31-24)12-13-28(21)15-16-6-7-16/h1-5,8-9,16,21,24,29-30H,6-7,10-15H2/b27-19+/t21-,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

GXFMSCTXOZEZER-UQSYJWEUSA-N |

Isomerische SMILES |

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |

SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Kanonische SMILES |

C1CC1CN2CCC34C5C(=NOC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O |

Synonyme |

naltrexone phenyl oxime NPC 168 NPC-168 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)